molecular formula C17H27ClN2O5 B2638915 Ethyl 4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride CAS No. 1052402-77-3

Ethyl 4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride

Cat. No.: B2638915
CAS No.: 1052402-77-3
M. Wt: 374.86
InChI Key: FNVDFFXLNOJONV-UHFFFAOYSA-N
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Description

Ethyl 4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazine-1-carboxylate hydrochloride is a piperazine derivative characterized by a 3-methoxyphenoxypropyl side chain and an ethyl carboxylate group. Its synthesis typically involves coupling reactions using reagents like HOBt and EDC·HCl, followed by purification via chromatography and salt formation with HCl .

Properties

IUPAC Name

ethyl 4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5.ClH/c1-3-23-17(21)19-9-7-18(8-10-19)12-14(20)13-24-16-6-4-5-15(11-16)22-2;/h4-6,11,14,20H,3,7-10,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVDFFXLNOJONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC(=C2)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the piperazine ring, followed by the introduction of the hydroxy and methoxyphenoxy groups. The final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the ester and piperazine moieties.

    Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

Therapeutic Applications

  • Neurological Disorders :
    • The compound has been studied for its potential interactions with neurotransmitter receptors, which could influence mood and behavior. Research indicates it may modulate serotonin and dopamine pathways, making it a candidate for treating conditions like depression and anxiety.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that Ethyl 4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazine-1-carboxylate hydrochloride may exhibit anti-inflammatory properties. Its structural components allow it to inhibit pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.
  • Analgesic Properties :
    • The compound's mechanism of action includes potential analgesic effects, possibly through modulation of pain pathways. This makes it a candidate for further exploration in pain management therapies.

Biological Activities

The biological activities of this compound have been documented in various studies:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is critical in the context of cancer therapy and metabolic disorders.
  • Antioxidant Activity : Some research indicates that this compound can scavenge free radicals, providing protective effects against oxidative stress-related diseases .

Case Study 1: Neurotransmitter Interaction

A study conducted by Aziz-ur-Rehman et al. explored the interaction of piperazine derivatives with serotonin receptors. The findings suggested that modifications to the piperazine structure could enhance binding affinity, indicating the potential for developing new antidepressants based on this compound .

Case Study 2: Anti-inflammatory Research

Research published in the Tropical Journal of Pharmaceutical Research highlighted the synthesis of similar piperazine derivatives and their evaluation as anti-inflammatory agents. The study demonstrated significant reductions in inflammatory markers when tested in vitro, suggesting that this compound could have similar effects .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The ethyl ester and hydroxypropyl moieties are added through esterification reactions.
  • Final Hydrochloride Salt Formation : The compound is converted into its hydrochloride form to enhance stability and solubility.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 4-[3-(3,4-Dimethylphenoxy)-2-Hydroxypropyl]Piperazine-1-Carboxylate Hydrochloride
  • Structural Difference: Features a 3,4-dimethylphenoxy group instead of 3-methoxyphenoxy.
Ethyl 4-(2-Hydroxy-3-(p-Tolyloxy)Propyl)Piperazine-1-Carboxylate Hydrochloride
  • Structural Difference: Contains a p-tolyloxy (methyl-substituted phenoxy) group.
  • Impact : The para-methyl group may enhance metabolic stability compared to the meta-methoxy substituent, which could influence pharmacokinetics .
HBK Series (HBK14–HBK19)
  • Example: HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride).

Piperazine vs. Piperidine Derivatives

Ethyl 1-(2-Hydroxy-3-(3-Methoxyphenoxy)Propyl)Piperidine-4-Carboxylate Hydrochloride
  • Structural Difference : Piperidine ring instead of piperazine.
  • Impact : Piperidine lacks the nitrogen atom in the piperazine ring, reducing hydrogen-bonding capacity and altering basicity. This may decrease interactions with acidic residues in biological targets .

Functional Group Modifications

Compounds with Halogenated Substituents
  • Example: 3-{3-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-hydroxypropyl}-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione hydrochloride (Compound 9 in ).
  • However, they may reduce blood-brain barrier penetration compared to methoxy groups .
Compounds with Cyano Substituents
  • Example: 3-{2-Hydroxy-3-[4-(2-cyanophenyl)piperazin-1-yl]propyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride (Compound 15 in ).
  • Impact: The cyano group introduces strong electron-withdrawing effects and hydrogen-bond acceptor sites, which could enhance binding to receptors with polar active sites but reduce metabolic stability .

Physicochemical and Analytical Data Comparison

Table 1: Key Properties of Selected Compounds

Compound Name Purity (%) Retention Time (min) LogP (Predicted)
Ethyl 4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazine-1-carboxylate HCl ~98* ~4.5* 2.1
Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate HCl 97.39 4.84 2.8
HBK15 (2-chloro-6-methylphenoxy derivative) N/A N/A 3.2
Compound 15 (cyanophenyl derivative) 98.25 3.04 1.9

*Estimated based on analogous compounds.

Biological Activity

Ethyl 4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazine-1-carboxylate hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its complex structure includes a piperazine ring, an ethyl ester group, and a hydroxypropyl moiety linked to a methoxyphenoxy group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C17H27ClN2O5, with a molecular weight of 374.86 g/mol. The compound's structure can be represented as follows:

C17H27ClN2O5\text{C}_{17}\text{H}_{27}\text{Cl}\text{N}_{2}\text{O}_{5}
PropertyValue
Molecular FormulaC17H27ClN2O5
Molecular Weight374.86 g/mol
CAS Number1052403-72-1

This compound exhibits its biological activity primarily through interactions with various receptors in the central nervous system (CNS). Research indicates that compounds in the piperazine class often modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for pain modulation and mood regulation.

Therapeutic Applications

  • Analgesic Effects : Preliminary studies suggest that this compound may possess analgesic properties. It has been shown to inhibit pain pathways, potentially offering a new avenue for pain management therapies.
  • Anti-inflammatory Properties : The compound's structural analogs have demonstrated anti-inflammatory effects in various models, indicating that this compound may also contribute to reducing inflammation.
  • Neuroprotective Potential : Similar to other piperazine derivatives, this compound may exhibit neuroprotective effects, particularly in conditions associated with oxidative stress and neurodegeneration.

Study 1: Pain Modulation

A study published in Pharmacology Reports examined the analgesic effects of piperazine derivatives. The findings indicated that compounds similar to this compound significantly reduced pain responses in animal models through central mechanisms involving serotonin receptors .

Study 2: Anti-inflammatory Activity

In another investigation, researchers evaluated the anti-inflammatory properties of piperazine derivatives in a murine model of inflammation. Results showed that these compounds inhibited pro-inflammatory cytokines' release, suggesting potential therapeutic use in inflammatory diseases .

Study 3: Neuroprotection

A recent study explored the neuroprotective effects of piperazine-based compounds against oxidative stress-induced neuronal damage. The results demonstrated that these compounds could reduce neuronal apoptosis and enhance cell viability under oxidative stress conditions .

Q & A

Basic Research Question

  • LC/MS : Confirm molecular weight and detect major impurities (e.g., unreacted intermediates) .
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify the piperazine ring, hydroxypropyl linkage, and methoxyphenoxy substituents. For example, the methoxy group typically appears as a singlet at ~3.7 ppm in 1^1H NMR, while the piperazine protons resonate between 2.5–3.5 ppm .
  • HPLC : Assess purity (>95%) using reversed-phase columns (C18) with UV detection at 254 nm .

How can researchers resolve contradictions in spectral data (e.g., NMR) when characterizing structurally similar piperazine derivatives?

Advanced Research Question
Discrepancies in NMR shifts may arise from solvent effects , tautomerism , or conformational flexibility of the piperazine ring. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) to assign overlapping proton and carbon signals .
  • Variable-temperature NMR to study dynamic equilibria (e.g., chair vs. boat conformations).
  • Comparative analysis with literature data for analogous compounds (e.g., 3-{2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl} derivatives) .

What strategies are recommended for synthesizing and identifying process-related impurities in this compound?

Advanced Research Question
Common impurities include:

  • Unreacted intermediates : Detect via LC/MS (e.g., residual ethyl 4-oxo-piperidine carboxylate) .
  • Hydrolysis products : Monitor under acidic/basic conditions (e.g., cleavage of the ester group).
  • Byproducts from coupling reagents : Trace EDC•HCl adducts can be identified using high-resolution mass spectrometry (HRMS) .
    Methodology :
  • Forced degradation studies (heat, light, pH extremes) to simulate stability issues .
  • Synthetic impurity standards : Compare retention times and spectral data with reference materials (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) .

What are the best practices for handling and storing this hygroscopic hydrochloride salt to ensure long-term stability?

Basic Research Question

  • Storage : Keep in a desiccator under inert gas (argon) at –20°C to prevent hydrolysis .
  • Handling : Use anhydrous solvents (e.g., dried CH2_2Cl2_2) during synthesis to avoid salt dissociation.
  • Stability monitoring : Perform periodic HPLC checks to detect degradation (e.g., free base formation) .

How does the 3-methoxyphenoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
The 3-methoxyphenoxy group acts as a moderate electron donor due to the methoxy substituent’s +M effect, directing electrophilic attacks to the para position. However, steric hindrance from the hydroxypropyl chain may limit reactivity. Experimental approaches:

  • Competitive reactions : Compare substitution rates with analogs lacking the methoxy group (e.g., 3-phenyl vs. 3-methoxyphenyl derivatives) .
  • DFT calculations : Model electronic effects on transition states to predict regioselectivity .

What methodologies are suitable for studying the compound’s stability under varying pH conditions?

Advanced Research Question

  • pH-rate profiling : Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via HPLC.
  • Identification of degradation products : Use LC-MS/MS to characterize hydrolyzed esters or oxidized phenoxy groups .
  • Arrhenius studies : Predict shelf life by measuring degradation kinetics at elevated temperatures .

How can researchers address low yields during the final hydrochloride salt formation?

Basic Research Question

  • Salt crystallization : Optimize solvent polarity (e.g., Et2_2O for trituration) to precipitate the hydrochloride salt efficiently .
  • Counterion screening : Test alternative acids (e.g., HCl gas vs. methanolic HCl) to improve crystal habit.
  • Moisture control : Conduct reactions under anhydrous conditions to prevent hydrate formation .

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